molecular formula C28H22N2O3 B5227030 N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide

Cat. No.: B5227030
M. Wt: 434.5 g/mol
InChI Key: XUOLECZDYJGDFF-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide, also known as HMB-45, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB-45 is a derivative of hydroxymethylbutyrate (HMB), which is a metabolite of the amino acid leucine. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide is not fully understood, but it is believed to involve the activation of the mTOR signaling pathway. The mTOR pathway is involved in the regulation of cell growth, proliferation, and survival. This compound has been shown to activate mTOR signaling, leading to increased protein synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase muscle protein synthesis, leading to increased muscle mass and strength. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in various tissues and organs. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide has several advantages for use in lab experiments. The compound is stable and easy to handle, making it a convenient tool for researchers. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also limitations to the use of this compound in lab experiments. The compound is expensive and difficult to synthesize, making it less accessible to researchers. Additionally, this compound has not been extensively studied in vivo, and its effects in living organisms are not well understood.

Future Directions

There are several future directions for research on N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide. One potential area of research is the development of new synthesis methods for the compound, making it more accessible to researchers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects in vivo. There is also potential for the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Overall, this compound is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide involves the condensation of 2,2-diphenylacetic acid with 5-methyl-2-amino-3-benzoxazolone, followed by the reduction of the resulting imine with sodium borohydride. The product is then oxidized with potassium permanganate to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide has been widely used in scientific research due to its potential applications in various fields. The compound has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

IUPAC Name

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O3/c1-18-12-15-25-23(16-18)30-28(33-25)22-17-21(13-14-24(22)31)29-27(32)26(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,26,31H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOLECZDYJGDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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